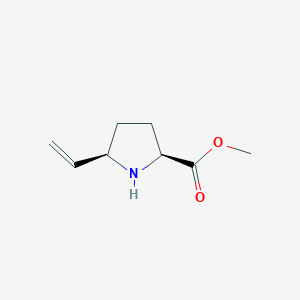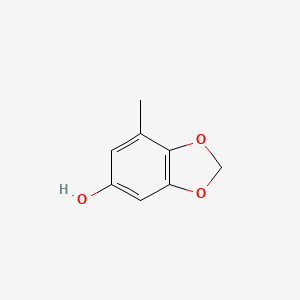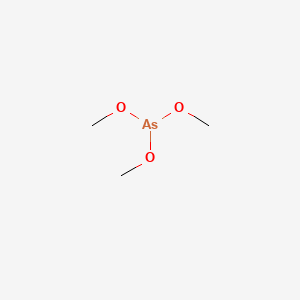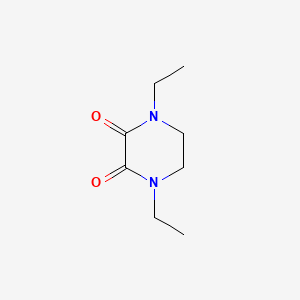
(Z)-6-Nonenoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-Nonenoic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is derived from nonenoic acid and methanol, and it features a double bond in the cis configuration, which is denoted by the (Z) prefix.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-6-Nonenoic acid methyl ester can be synthesized through the esterification of (Z)-6-nonenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to speed up the reaction process and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-6-Nonenoic acid methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Peracids or other oxidizing agents under controlled conditions.
Major Products Formed
Hydrolysis: (Z)-6-Nonenoic acid and methanol.
Reduction: (Z)-6-Nonenol.
Oxidation: Epoxides or diols.
Aplicaciones Científicas De Investigación
(Z)-6-Nonenoic acid methyl ester has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of (Z)-6-Nonenoic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The double bond in the ester may also undergo reactions that alter its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Another ester with a pleasant fragrance, commonly found in pineapple oil.
Methyl linoleate: An ester derived from linoleic acid, used in various industrial applications
Uniqueness
(Z)-6-Nonenoic acid methyl ester is unique due to its specific structure, which includes a cis-configured double bond. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other esters with similar molecular weights but different structures .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl (Z)-non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4- |
Clave InChI |
IAXJWKAHMIYBRY-PLNGDYQASA-N |
SMILES isomérico |
CC/C=C\CCCCC(=O)OC |
SMILES canónico |
CCC=CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)








![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)

